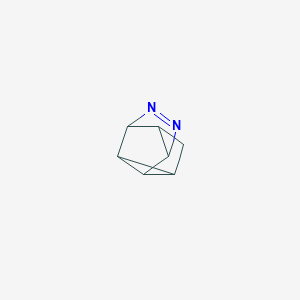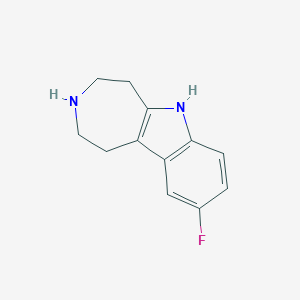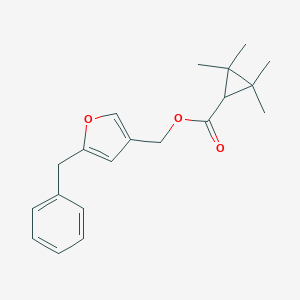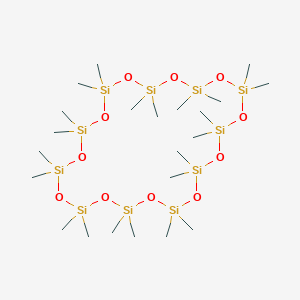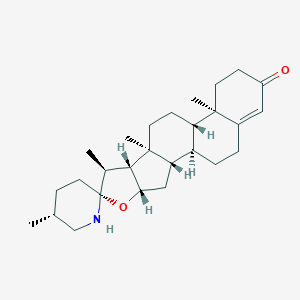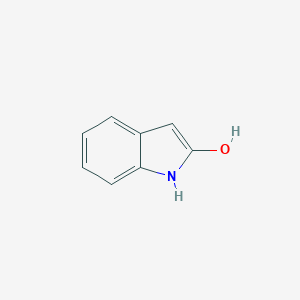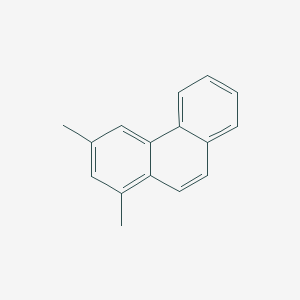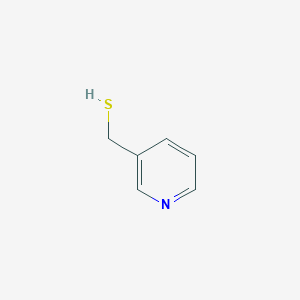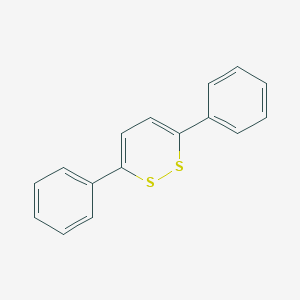
3,6-Diphenyl-1,2-dithiin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Diphenyl-1,2-dithiin is a sulfur-containing organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the dithiin family, which is known for their unique properties and potential biological activities.
科学研究应用
3,6-Diphenyl-1,2-dithiin has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been shown to have potential anticancer, antiviral, and antibacterial properties. In material science, 3,6-Diphenyl-1,2-dithiin has been studied for its potential applications in organic electronics, such as organic field-effect transistors and organic photovoltaics. In addition, this compound has been studied for its potential use as a fluorescent probe in bioimaging.
作用机制
The mechanism of action of 3,6-Diphenyl-1,2-dithiin is not fully understood, but several studies have proposed possible mechanisms. In anticancer research, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. In antiviral research, it has been suggested that 3,6-Diphenyl-1,2-dithiin inhibits viral replication by blocking viral entry or interfering with viral RNA synthesis. Further studies are needed to fully elucidate the mechanism of action of this compound.
生化和生理效应
Several studies have investigated the biochemical and physiological effects of 3,6-Diphenyl-1,2-dithiin. In anticancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In antiviral research, 3,6-Diphenyl-1,2-dithiin has been shown to have potent antiviral activity against several viruses, including HIV, influenza, and hepatitis C virus. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
The advantages of using 3,6-Diphenyl-1,2-dithiin in lab experiments include its unique properties, potential biological activities, and ease of synthesis. However, there are also some limitations to using this compound in lab experiments. One limitation is its low solubility in water, which can make it difficult to work with in aqueous environments. Another limitation is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for research on 3,6-Diphenyl-1,2-dithiin. In medicinal chemistry, further studies are needed to fully elucidate the mechanism of action of this compound and to optimize its anticancer, antiviral, and antibacterial activities. In material science, further studies are needed to explore the potential applications of 3,6-Diphenyl-1,2-dithiin in organic electronics and other fields. In addition, further studies are needed to investigate the potential use of this compound as a fluorescent probe in bioimaging.
Conclusion:
In conclusion, 3,6-Diphenyl-1,2-dithiin is a sulfur-containing organic compound that has gained significant attention in scientific research due to its unique properties and potential biological activities. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3,6-Diphenyl-1,2-dithiin have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields and to optimize its properties for specific applications.
合成方法
The synthesis of 3,6-Diphenyl-1,2-dithiin can be achieved through several methods. One of the most commonly used methods is the reaction of 1,2-dithiin with phenyl lithium or phenyl magnesium bromide. Another method involves the reaction of 1,2-dithiin with benzaldehyde in the presence of a Lewis acid catalyst. The synthesis of 3,6-Diphenyl-1,2-dithiin has been extensively studied, and various modifications to the synthesis method have been proposed to improve the yield and purity of the compound.
属性
CAS 编号 |
16212-85-4 |
|---|---|
产品名称 |
3,6-Diphenyl-1,2-dithiin |
分子式 |
C16H12S2 |
分子量 |
268.4 g/mol |
IUPAC 名称 |
3,6-diphenyldithiine |
InChI |
InChI=1S/C16H12S2/c1-3-7-13(8-4-1)15-11-12-16(18-17-15)14-9-5-2-6-10-14/h1-12H |
InChI 键 |
TWFJKRAZUIJOSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(SS2)C3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(SS2)C3=CC=CC=C3 |
其他 CAS 编号 |
16212-85-4 |
同义词 |
3,6-diphenyldithiine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(Ethane-1,1-diyl)bis[chloro(dimethyl)silane]](/img/structure/B95523.png)



